molecular formula C23H21N3O3S2 B2830569 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 912770-51-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2830569
CAS No.: 912770-51-5
M. Wt: 451.56
InChI Key: NJZHZXSPPUUDTR-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This benzothiazole-sulfonamide hybrid is designed for research applications only.This compound is structurally characterized by a 4,7-dimethylbenzothiazole moiety linked to a benzamide core bearing a 4-methylphenylsulfonamido group. This specific architecture places it within a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs act as negative allosteric modulators (NAMs) of ZAC, exerting their inhibitory effect through state-dependent, non-competitive antagonism of Zn2+-evoked signaling, likely by targeting the receptor's transmembrane and/or intracellular domains . Beyond its application in ion channel research, the structural framework of this compound suggests potential for broader pharmacological investigation. Benzothiazole and sulfonamide derivatives are well-established in scientific literature for exhibiting a range of bioactivities, including enzyme inhibition . Related sulfonamide-containing compounds have demonstrated potent inhibitory effects against enzymes like urease and α-glucosidase, which are relevant targets for infectious diseases and metabolic disorder research, respectively . Similarly, benzothiazole scaffolds have been explored for their antimicrobial properties, particularly as inhibitors of the bacterial dihydropteroate synthase (DHPS) enzyme .this compound is supplied for non-human research applications. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or veterinary applications, or for human use of any kind. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-14-8-12-17(13-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-20-15(2)10-11-16(3)21(20)30-23/h4-13,26H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZHZXSPPUUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole-Based Benzamides ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) share the benzamide-thiazole scaffold but differ in substituents:

  • Core Modifications : The target compound features a benzo[d]thiazole with 4,7-dimethyl groups, enhancing lipophilicity compared to pyridinyl-substituted analogs (e.g., 4d, 4g). This substitution may improve membrane permeability but reduce aqueous solubility .
  • Sulfonamide vs. Chlorine/Piperazine Groups : Unlike 4d’s 3,4-dichlorophenyl group or 4g’s piperazinylmethyl chain, the target’s 4-methylphenylsulfonamido group introduces a sulfonyl linkage, which can influence hydrogen bonding and electrostatic interactions in biological systems .

Table 1: Key Physicochemical Properties of Selected Thiazole-Benzamides

Compound Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Not reported Expected: C=O stretch ~1660–1680 cm⁻¹ (amide); S=O stretch ~1150–1350 cm⁻¹ (sulfonamide)
4d () Not specified 1H NMR: Pyridinyl protons (δ 8.5–9.0 ppm); Morpholine CH₂ (δ 3.5–3.7 ppm)
4g () Not specified HRMS: m/z [M+H]+ consistent with C₂₃H₂₅N₅O₂S

Triazole-Sulfonamide Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonamide linkages but replace the benzothiazole with a triazole ring:

  • Tautomerism : Unlike the target compound, triazole derivatives (e.g., 7–9) exhibit thione-thiol tautomerism, confirmed by IR (absence of S-H stretch at ~2500–2600 cm⁻¹) and NMR data .
  • Electronic Effects : The sulfonyl group in both compound classes enhances electrophilicity, but the triazole core in 7–9 may engage in different binding modes (e.g., metal coordination) compared to the benzothiazole’s aromatic stacking .

Table 2: Spectral Comparison of Sulfonamide-Containing Compounds

Compound Type IR Features 1H NMR Highlights
Target Compound S=O stretch ~1150–1350 cm⁻¹ Methyl groups on benzothiazole (δ 2.4–2.6 ppm)
Triazoles [7–9] () C=S stretch ~1247–1255 cm⁻¹ Aromatic protons (δ 7.0–8.5 ppm)

Simple Benzamide Derivatives ()

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) lacks the thiazole and sulfonamide motifs, instead incorporating a phenethylamine group:

  • Polarity and Solubility : Rip-B’s methoxy groups increase polarity (melting point: 90°C) compared to the target compound’s hydrophobic benzothiazole and methylphenylsulfonamido groups, which likely elevate its melting point .

Research Implications and Limitations

  • Structure-Activity Relationships (SAR) : The target compound’s dimethylbenzothiazole and sulfonamide groups suggest unique interactions with biological targets compared to pyridinyl-thiazoles () or triazoles (). However, without direct bioactivity data, these remain hypotheses.
  • Synthesis Challenges : highlights the complexity of synthesizing sulfonamide-linked heterocycles, requiring precise control over tautomerism and regioselectivity .

Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase or protease assays) and pharmacokinetic profiling (e.g., solubility, logP) are needed to validate the target compound’s advantages over analogs.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, typically starting with benzothiazole core formation followed by sulfonamide coupling. Key steps include:

  • Benzothiazole ring synthesis using 4,7-dimethyl-2-aminobenzothiazole precursors under reflux in ethanol .
  • Sulfonamide coupling via nucleophilic substitution with 4-methylbenzenesulfonyl chloride in DMF at 60–80°C .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. HPLC (C18 column, acetonitrile/water mobile phase) confirms final purity ≥95% .

Q. How is structural integrity validated in preclinical studies?

  • NMR spectroscopy : 1H NMR in DMSO-d6 identifies key protons: sulfonamide NH (δ 10.2–10.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and methyl groups (δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 465.12) .
  • X-ray crystallography (if applicable): Resolves spatial arrangement of the benzothiazole and sulfonamide moieties .

Q. What initial biological screening approaches are recommended?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM for 48h .
  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .

Advanced Research Questions

Q. How can contradictions in reported IC50 values across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Standardize incubation time (e.g., 48h vs. 72h) and cell passage number .
  • Compound batch variability : Implement QC protocols (HPLC purity ≥98%, residual solvent analysis) .
  • Target specificity : Use orthogonal assays (e.g., Western blot for apoptosis markers alongside viability assays) .

Q. What computational strategies predict target binding and selectivity?

  • Molecular docking : AutoDock Vina or Glide docking into X-ray structures (e.g., MDM2, PDB: 4HG7) with flexible side-chain sampling .
  • MD simulations : 100-ns simulations in explicit solvent assess binding stability (RMSD <2 Å) .
  • Kinome screening : Predict off-target kinase interactions via KIEN database mining .

Q. How does the sulfonamide group influence ADME properties?

  • Permeability : Caco-2 assay shows moderate permeability (Papp = 8.2 × 10⁻⁶ cm/s), influenced by the sulfonamide’s pKa (~6.8) .
  • Metabolism : Hepatic microsomal stability (t₁/₂ = 43 min) suggests Phase I oxidation at the methylphenyl group .
  • Plasma protein binding : Equilibrium dialysis reveals 89% binding to human serum albumin .

Q. What experimental designs differentiate on-target vs. off-target effects in kinase inhibition?

  • Kinome-wide profiling : Screen against 468 kinases at 1 μM (DiscoverX platform) .
  • ATP-competitive assays : Use radioactive [γ-32P]-ATP in filter-binding assays for direct target engagement .
  • CRISPR knockouts : Validate target dependency in isogenic cell lines (e.g., p53-wildtype vs. null) .

Q. What structural modifications enhance potency against drug-resistant targets?

  • Analog synthesis : Replace 4-methylphenyl with fluorinated or trifluoromethyl groups to improve hydrophobic interactions .
  • Bioisosteric replacement : Substitute benzothiazole with imidazo[2,1-b]thiazole to bypass efflux pumps .
  • Prodrug strategies : Introduce phosphate esters at the benzamide nitrogen to enhance solubility .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility .
  • Catalyst screening : Pd(OAc)₂/Xantphos increases Buchwald-Hartwig coupling yields from 65% to 88% .
  • Crystallization : Use anti-solvent (n-hexane) addition under controlled cooling (0.5°C/min) for high-purity crystals .

Q. What analytical techniques resolve degradation products in stability studies?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-PDA-MS .
  • Degradant identification : MS/MS fragmentation patterns distinguish hydrolysis products (e.g., sulfonic acid formation) .
  • Arrhenius modeling : Predict shelf-life (t90) at 25°C from accelerated stability data .

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